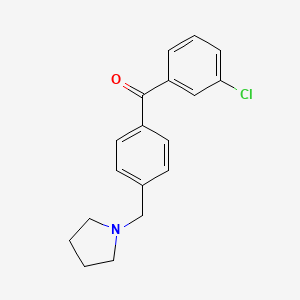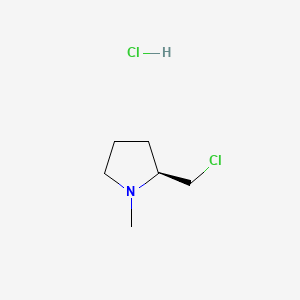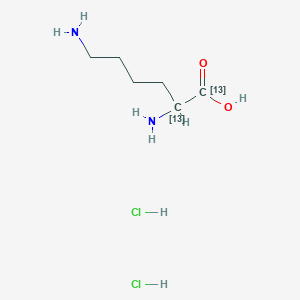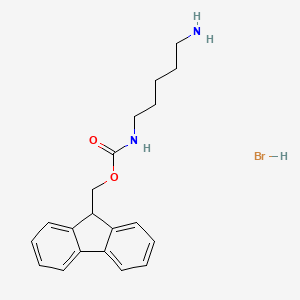
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine
Descripción general
Descripción
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine, also known as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ylmethanol, is an organic compound that is widely used in scientific research. It is a colorless, water-soluble, and highly flammable liquid. It is a derivative of benzofuran and its structure is similar to that of other benzofuran derivatives. This compound has a wide range of applications in organic synthesis, medicinal chemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine is not yet fully understood. However, it is believed that this compound acts as a proton donor, which can lead to the formation of new compounds. It is also believed to act as a Lewis acid, which can lead to the formation of new bonds. Additionally, this compound can act as a catalyst in the formation of new molecules.
Biochemical and Physiological Effects
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine has been studied for its biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the growth of certain types of bacteria and fungi. It has also been shown to have anticonvulsant, anti-inflammatory, and anticoagulant effects. In addition, this compound has been shown to have antioxidant and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it cost-effective for research. Additionally, it is a highly flammable liquid, making it easy to store and use in the laboratory. However, the compound is also highly toxic and should be handled with caution. Additionally, it is water-soluble and can be difficult to remove from solutions.
Direcciones Futuras
There are a number of potential future directions for research involving 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine. One potential direction is to further explore its potential as an antibiotic, anticonvulsant, anti-inflammatory, and anticoagulant. Additionally, further research could be done to explore its potential as an antioxidant and anti-cancer agent. Additionally, further research could be done to explore its potential as a catalyst in the formation of new molecules. Finally, further research could be done to explore its potential as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a starting material for the synthesis of other compounds. In addition, this compound has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and anticoagulants.
Propiedades
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEPNISHAAOSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594475 | |
| Record name | 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868755-44-6 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1611772.png)
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)




![Pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate](/img/structure/B1611780.png)
![4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide](/img/structure/B1611783.png)





